REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:14]#N)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][N:3]=1.[OH-:16].[Na+].C[OH:19].O>>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:14]([OH:19])=[O:16])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][N:3]=1 |f:1.2,3.4|
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Name
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|
Quantity
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5.5 g
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Type
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reactant
|
Smiles
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CC1=NC=C(C=N1)C1(CCOCC1)C#N
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Name
|
|
Quantity
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60 mL
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Type
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reactant
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Smiles
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CO.O
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Name
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|
Quantity
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3.25 g
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The MeOH was removed in vacuo
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (2×30 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (6×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Name
|
|
Type
|
product
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Smiles
|
CC1=NC=C(C=N1)C1(CCOCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |